6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-9-13-8-14-11-19(7-6-15(14)18-16(13)20)10-12-4-2-1-3-5-12/h1-5,8H,6-7,10-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRQLGZTVTRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
A common route involves cyclizing substituted pyridine precursors with carbonyl-containing reagents. For example, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile reacts with cyclic amines (e.g., pyrrolidine, azepane) under reflux in ethanol to form intermediates that are further functionalized. Key steps include:
Smiles Rearrangement
The Smiles rearrangement enables the formation of the oxo group at position 2. In this method, 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles undergo base-mediated rearrangement (e.g., NaOH in ethanol) to yield 3-oxo derivatives. This step is critical for establishing the ketone functionality while retaining the cyano group at position 3.
Functionalization Strategies
Benzylation at Position 6
The benzyl group is introduced early in the synthesis to ensure regiochemical control:
- Direct Alkylation : Treating the naphthyridine core with benzyl halides (e.g., benzyl chloride) in polar aprotic solvents (DMF, DMSO) with zinc oxide or zinc chloride as catalysts.
- Reductive Amination : Using benzaldehyde and a reducing agent (e.g., NaBH₃CN) to form the benzylamine intermediate, which is subsequently cyclized.
Table 1: Benzylation Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Direct Alkylation | Benzyl chloride, ZnO, DMF, 110°C, 4h | 88 | |
| Reductive Amination | Benzaldehyde, NaBH₃CN, MeOH, RT, 12h | 75 |
Cyano Group Introduction
The cyano group at position 3 is installed via:
- Nucleophilic Substitution : Replacing a halogen (Cl, Br) with KCN or NaCN in DMF at 80–100°C.
- Cyanoacetamide Condensation : Reacting ketone precursors with cyanoacetamide under basic conditions (piperidine acetate).
Optimization of Rearrangement and Cyclization
Smiles Rearrangement Conditions
The rearrangement of thioether intermediates (3a,b ) to oxo derivatives (4a,b ) requires precise control:
- Base : Aqueous NaOH (50%) in ethanol at reflux (15h).
- Temperature : 85–100°C to prevent polymerization of thiirane byproducts.
Table 2: Rearrangement Outcomes
| Starting Material | Product | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 3a (R = pyrrolidine) | 4a (oxo derivative) | 89 | >98 | |
| 3b (R = azepane) | 4b (oxo derivative) | 85 | 97 |
Final Cyclization to Hexahydro System
Partial hydrogenation of the naphthyridine ring is achieved via:
- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol.
- Chemical Reduction : Employing NaBH₄ or LiAlH₄ in THF at 0°C to room temperature.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate key steps:
Solid-Phase Synthesis
Immobilizing intermediates on resin (e.g., Wang resin) enables iterative functionalization and simplifies purification. This method is particularly useful for generating analogs with varied substituents.
Challenges and Solutions
Regioselectivity Issues
Competing reactions at positions 2 and 4 are mitigated by:
Chemical Reactions Analysis
6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that naphthyridine derivatives exhibit significant antitumor properties. Specifically, compounds similar to 6-benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile have been studied for their ability to inhibit tumor growth in various cancer models. A systematic review highlighted that many naphthyridine compounds are being explored as potential antitumor agents , particularly against melanoma and other neoplasms .
Antihypertensive Effects
Another notable application of naphthyridine derivatives is in the treatment of hypertension. Some studies suggest that these compounds can act as angiotensin II receptor antagonists , which are crucial in managing blood pressure levels . This highlights the versatility of this compound in cardiovascular therapeutics.
Synthesis of Advanced Materials
The structural characteristics of this compound make it a candidate for the synthesis of advanced materials. Its ability to form stable complexes with metals can be utilized in the development of catalysts for organic reactions . Furthermore, the compound's properties may be harnessed in creating polymers or nanomaterials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies related to naphthyridine derivatives:
- Antitumor Efficacy Study : A study published in Pharmaceuticals evaluated a series of naphthyridine derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications to the naphthyridine structure significantly enhanced antitumor activity .
- Cardiovascular Research : A clinical trial investigated the antihypertensive effects of a naphthyridine derivative similar to this compound. The results demonstrated a marked reduction in blood pressure among participants .
- Material Synthesis : Research focused on the use of naphthyridine-based compounds in developing novel catalysts for organic transformations. The study highlighted the efficiency of these catalysts in promoting reactions under mild conditions .
Mechanism of Action
The mechanism of action of 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or receptors involved in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, highlighting substituent variations, synthesis routes, and physicochemical properties:
Key Observations:
Chlorinated analogs (e.g., 4c) show increased molecular weight (438.28 vs. 303.36) and altered electronic properties due to electron-withdrawing Cl . Thioxo vs. Oxo: Replacing the oxo group with thioxo (e.g., 3a) introduces sulfur, which may enhance hydrogen-bonding interactions in biological targets. The thioxo analog 3a has a higher melting point (205°C) compared to oxo derivatives .
Synthetic Routes: Sodium ethoxide-catalyzed cyclocondensation is common for oxo derivatives (e.g., 4a–k) , while thioxo analogs (e.g., 3a–c) require cyanothioacetamide and triethylamine . S-alkylation reactions (e.g., converting thioxo to methylthio) demonstrate the versatility of naphthyridine cores for functionalization .
Physicochemical Properties :
Biological Activity
6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-HIV properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of benzylamine derivatives with diketones under basic conditions. The resulting compound exhibits a complex structure that influences its biological activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and affecting cell cycle regulation. |
| Antimicrobial | Demonstrates inhibitory effects against a range of bacterial and fungal pathogens. |
| Anti-HIV | Shows potential in inhibiting HIV replication through enzyme inhibition. |
| Neuroprotective | May offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems. |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 20 μM. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has been tested against several microbial strains. For instance:
- Bacterial Activity : It has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 15–30 µg/mL.
- Fungal Activity : Against Candida albicans, the compound demonstrated an MIC of approximately 20 µg/mL .
Anti-HIV Activity
Studies suggest that this compound inhibits HIV replication by interfering with viral enzymes crucial for the viral life cycle. The compound's ability to inhibit reverse transcriptase has been highlighted in preliminary assays .
Case Study 1: Anticancer Effects
In a study conducted on human leukemia cells (Kasumi-1), treatment with the compound resulted in significant apoptosis induction at concentrations as low as 7 µM. The study noted a G0/G1 phase arrest leading to reduced cell proliferation .
Case Study 2: Neuroprotective Effects
A recent investigation into neuroprotection revealed that the compound could mitigate oxidative stress in neuronal cells exposed to toxic agents. This effect was attributed to its ability to scavenge free radicals and modulate inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-benzyl-substituted 1,6-naphthyridine derivatives, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : Cyclocondensation reactions are widely employed. For example, reacting sodium derivatives of aldehyde-containing precursors (e.g., 1-methyl-4-oxo-3-piperidinecarbaldehyde) with cyanoacetamide or thioacetamide derivatives in refluxing ethanol or methanol under basic conditions (e.g., AcONa or K₂CO₃) yields hexahydro-1,6-naphthyridine cores . Key factors include temperature control (50–100°C), solvent polarity, and stoichiometric ratios to minimize side products like tautomers or unreacted intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of 1,6-naphthyridine derivatives?
- Methodological Answer :
- X-ray crystallography (using SHELX software for refinement ) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the benzyl substituent's orientation.
- NMR (¹H/¹³C) identifies proton environments, such as the deshielded cyano group (~δ 110–120 ppm in ¹³C) and benzyl aromatic protons (δ 7.2–7.5 ppm in ¹H).
- Mass spectrometry (HRMS) validates molecular weight, while collision cross-section (CCS) data (e.g., 141.7 Ų for [M+H]⁺) aids in distinguishing isomers .
Q. How can researchers purify 6-benzyl-1,6-naphthyridine derivatives, and what solubility properties should be considered?
- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatography on silica gel (using ethyl acetate/hexane gradients) is effective. The compound’s solubility in alcohols and chlorinated solvents (due to the cyano and benzyl groups) must be balanced with its tendency to form hydrogen bonds via the oxo group .
Advanced Research Questions
Q. How can contradictory data between X-ray crystallography and NMR spectroscopy be resolved when characterizing 1,6-naphthyridine derivatives?
- Methodological Answer :
- X-ray data may reveal crystal packing effects that distort bond angles, while NMR reflects solution-state conformations. For example, tautomeric forms (e.g., oxo vs. thioxo) observed in XRD may not persist in solution. Cross-validate using dynamic NMR experiments or variable-temperature XRD to assess conformational flexibility .
Q. What strategies mitigate side reactions during the synthesis of 6-benzyl-1,6-naphthyridines, such as unwanted alkylation or tautomerization?
- Methodological Answer :
- Use protecting groups (e.g., tert-butoxycarbonyl) for reactive sites like secondary amines.
- Control reaction pH to suppress tautomerization; acidic conditions stabilize oxo forms, while basic conditions may promote thiolate intermediates .
- Monitor reaction progress via TLC or in-situ IR to halt at the desired intermediate stage .
Q. How do substituents (e.g., benzyl vs. methyl) influence the reactivity and stability of 1,6-naphthyridine derivatives under varying storage conditions?
- Methodological Answer :
- Benzyl groups enhance lipophilicity but may introduce steric hindrance, reducing reaction rates in nucleophilic substitutions.
- Stability studies (e.g., accelerated degradation at 40°C/75% RH) show that electron-withdrawing groups (e.g., cyano) improve oxidative stability, while benzyl substituents may increase photodegradation risk. Use argon atmospheres and amber vials for long-term storage .
Q. What computational and experimental approaches are recommended for predicting collision cross-section (CCS) values of 1,6-naphthyridine derivatives?
- Methodological Answer :
- Ion mobility spectrometry (IMS) paired with CCS calibration standards (e.g., polyalanine) provides experimental values.
- Molecular dynamics simulations (using software like MOE or Gaussian) model gas-phase conformations, correlating with adduct-specific CCS trends (e.g., [M+Na]⁺ vs. [M+H]⁺) .
Q. How can researchers design structure-activity relationship (SAR) studies for 1,6-naphthyridine derivatives targeting antimicrobial activity?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 6-benzyl and 3-cyano positions.
- Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative strains, correlating lipophilicity (logP) and hydrogen-bonding capacity with activity. Reference analogous benzo[h]naphthyridine derivatives for SAR benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
